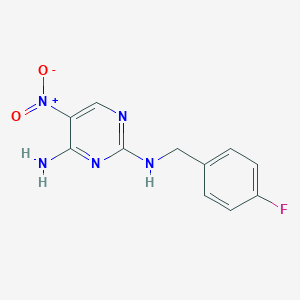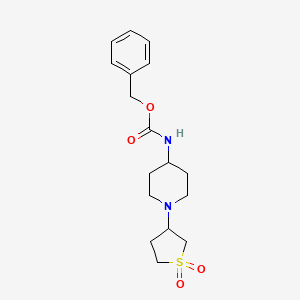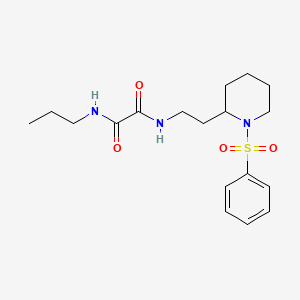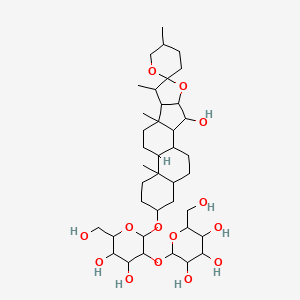
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(I)-2-pyridin-2-ylpyridine trifluoromethanethiolate (CuPYT) is a synthetic copper-based compound that has been widely used in recent years for a variety of scientific research applications. It has been shown to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Copper complexes are known to interact with a wide range of biological targets, including proteins and enzymes . The specific targets would depend on the structure of the complex and the biological context.
Mode of Action
Copper complexes often act as catalysts in various chemical reactions . They can facilitate electron transfer, influence redox reactions, and interact with various substrates. The specific mode of action would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Copper plays a crucial role in various biochemical processes, including oxidative phosphorylation, neurotransmitter biosynthesis, and connective tissue formation . Copper complexes can potentially influence these and other pathways, depending on their specific targets and modes of action.
Pharmacokinetics
The pharmacokinetics of copper complexes would depend on various factors, including their chemical structure, the route of administration, and the biological context .
Result of Action
Copper complexes can have various effects at the molecular and cellular levels, depending on their targets and modes of action . These effects can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation.
Action Environment
Environmental factors such as ph, temperature, and the presence of other substances can influence the behavior of copper complexes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate involves the reaction of 2-pyridin-2-ylpyridine with trifluoromethanesulfonic acid to form the corresponding trifluoromethanesulfonate salt. This salt is then reacted with copper(I) oxide to form the desired product.", "Starting Materials": [ "2-pyridin-2-ylpyridine", "trifluoromethanesulfonic acid", "copper(I) oxide" ], "Reaction": [ "Step 1: Dissolve 2-pyridin-2-ylpyridine in anhydrous dichloromethane.", "Step 2: Slowly add trifluoromethanesulfonic acid to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for 2 hours at room temperature.", "Step 4: Evaporate the solvent under reduced pressure to obtain the trifluoromethanesulfonate salt.", "Step 5: Dissolve the trifluoromethanesulfonate salt in anhydrous dichloromethane.", "Step 6: Add copper(I) oxide to the solution and stir the reaction mixture at room temperature for 24 hours.", "Step 7: Filter the reaction mixture to remove any solid impurities.", "Step 8: Evaporate the solvent under reduced pressure to obtain the desired product, Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate." ] } | |
Número CAS |
1413732-47-4 |
Fórmula molecular |
C11H8CuF3N2S |
Peso molecular |
320.8 |
Nombre IUPAC |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
Clave InChI |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2765887.png)


![2-[(4-fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2765891.png)

![(6-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2765896.png)
![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)



![N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765904.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2765906.png)
![2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile](/img/structure/B2765907.png)